molecular formula C9H9O3P B15070093 (1H-Inden-1-yl)phosphonic acid

(1H-Inden-1-yl)phosphonic acid

Katalognummer: B15070093
Molekulargewicht: 196.14 g/mol
InChI-Schlüssel: OFFLJKPNVQXOFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Inden-1-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an indene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Inden-1-yl)phosphonic acid typically involves the reaction of indene with a phosphonating agent. One common method is the reaction of indene with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions to produce the desired phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Inden-1-yl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid esters, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1H-Inden-1-yl)phosphonic acid is used as a ligand in coordination chemistry, where it can form complexes with metal ions.

Biology and Medicine

In biology and medicine, this compound derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .

Wirkmechanismus

The mechanism of action of (1H-Inden-1-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1H-Inden-1-yl)phosphonic acid include other phosphonic acid derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Eigenschaften

Molekularformel

C9H9O3P

Molekulargewicht

196.14 g/mol

IUPAC-Name

1H-inden-1-ylphosphonic acid

InChI

InChI=1S/C9H9O3P/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H2,10,11,12)

InChI-Schlüssel

OFFLJKPNVQXOFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.